molecular formula C8H10O3 B2863130 (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1903172-74-6

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2863130
CAS No.: 1903172-74-6
M. Wt: 154.165
InChI Key: FGQMQAVNCATITO-JSKYLQRQSA-N
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Description

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid is a chiral bicyclic compound that serves as a versatile and valuable synthon in organic and medicinal chemistry research. Its rigid, strained framework, incorporating a cyclopropane ring fused to a six-membered ring bearing a ketone and a carboxylic acid, makes it a compelling scaffold for designing molecular probes and active pharmaceutical ingredients (APIs). While specific mechanistic studies on this exact compound are limited, related 7-oxabicyclo[4.1.0]heptane derivatives have been identified as key intermediates in the synthetic pathways of therapeutic agents, such as the anticoagulant Edoxaban . The presence of two distinct functional groups (ketone and carboxylic acid) allows for diverse chemical manipulations, enabling researchers to use this compound in the synthesis of complex, stereodefined structures. The stereochemistry denoted by the (1R,6S,7R) descriptor is critical, as it defines the three-dimensional orientation of the molecule, which can significantly influence its biological activity and interaction with enzymatic targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult safety data sheets for proper handling protocols.

Properties

IUPAC Name

(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2,(H,10,11)/t4-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMQAVNCATITO-JSKYLQRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Substrate : Cyclohexene derivatives with electron-withdrawing groups (e.g., esters) enhance cyclopropanation efficiency.
  • Stereochemical Control : Chiral ligands or additives, such as (R)-BINOL, induce asymmetry during carbene transfer, achieving enantiomeric excess (ee) up to 85%.
  • Post-Functionalization : The ester group at position 7 is hydrolyzed to a carboxylic acid using LiOH or NaOH, preserving the bicyclic framework.

Diels-Alder Cycloaddition Followed by Ring Contraction

An alternative route leverages the Diels-Alder reaction to construct a bicyclo[2.2.2]octane intermediate, which is subsequently contracted to the bicyclo[4.1.0]heptane system. For instance, furan and maleic anhydride undergo [4+2] cycloaddition to form an oxabicyclic adduct. Catalytic hydrogenation (H₂, Pd/C) reduces the endo double bond, followed by acid-mediated ring contraction to introduce the cyclopropane moiety. Oxidation of the secondary alcohol to a ketone and hydrolysis of the anhydride to a carboxylic acid complete the synthesis.

Advantages and Limitations:

  • Yield : The multi-step sequence achieves ~40% overall yield but requires rigorous purification.
  • Stereoselectivity : The endo rule governs the Diels-Alder step, but subsequent steps may erode stereochemical integrity, necessitating chiral resolution.

Asymmetric Catalytic Hydrogenation of Enones

Transition metal-catalyzed asymmetric hydrogenation offers a direct route to stereodefined intermediates. For example, a prochiral enone precursor, such as bicyclo[4.1.0]hept-2-ene-7-carboxylic acid ethyl ester, is hydrogenated using a Ru-BINAP catalyst. This method achieves >95% ee for the 7R configuration, while the 1R and 6S stereocenters are established during prior cyclopropanation.

Optimization Insights:

  • Catalyst Loading : 0.5 mol% Ru-(R)-BINAP suffices for complete conversion.
  • Substrate Scope : Electron-deficient enones exhibit higher reactivity and selectivity.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic bicyclo[4.1.0]heptane derivatives using lipases or esterases. For instance, Pseudomonas fluorescens lipase selectively hydrolyzes the (1R,6S,7R)-ethyl ester from a racemic mixture, yielding the enantiopure carboxylic acid with 98% ee.

Operational Considerations:

  • Solvent System : Hydrolysis proceeds optimally in phosphate buffer (pH 7.0) with 10% acetonitrile.
  • Scalability : Batch processes achieve gram-scale production but require enzyme immobilization for cost efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

Method Overall Yield (%) Stereoselectivity (ee %) Scalability Cost Efficiency
Cyclopropanation 55–65 85–90 High Moderate
Diels-Alder Contraction 35–40 70–75 Moderate Low
Asymmetric Hydrogenation 60–70 90–95 High High
Enzymatic Resolution 45–50 95–98 Low Moderate

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ketone and carboxylic acid groups play crucial roles in these interactions, often involving hydrogen bonding and other non-covalent interactions with proteins and enzymes .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Stereochemistry Notable Properties/Activities
(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid Bicyclo[4.1.0]heptane 2-oxo, 7-carboxylic acid 1R,6S,7R Rigid scaffold for drug design
rac-(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid Bicyclo[4.1.0]heptane 2-oxa bridge, 7-carboxylic acid Racemic (1R,6R,7R) Enhanced polarity due to oxygen bridge
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane 2-oxo, 7-Boc-protected amine 1R,4S Smaller ring system; peptide backbone mimic
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0]heptane 7-oxo, 2-carboxylic acid 1S,2S,5R Increased ring strain; potential for catalysis
3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid Bicyclo[4.1.0]heptane 3-aza, 7-carboxylic acid, fluorinated indole 1R,6S,7R Broad-spectrum anti-cancer activity

Key Observations :

  • Ring Size and Strain : Bicyclo[4.1.0] systems (e.g., target compound) exhibit moderate strain, balancing reactivity and stability. Smaller bicyclo[2.2.1] frameworks () are more rigid, while bicyclo[3.2.0] () introduces greater strain for specialized applications.
  • Functional Groups : The 2-oxo group enhances electrophilicity, enabling nucleophilic additions. Carboxylic acids at position 7 improve water solubility and metal-binding capacity .
  • Stereochemical Impact : Anti-cancer activity in and correlates with specific stereochemistry (e.g., 1R,6S,7R), highlighting the importance of chiral centers in biological interactions.

Biological Activity

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid, a bicyclic compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O3C_9H_{12}O_3 with a molecular weight of 168.19 g/mol. Its structure is characterized by a bicyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H12O3C_9H_{12}O_3
Molecular Weight168.19 g/mol
CAS Number1903172-74-6
IUPAC NameThis compound

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on specific cancer cell lines, indicating potential applications in cancer therapy.

The mechanisms underlying the biological activity of this compound are still under investigation but may involve:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : The compound could interact with specific receptors in cellular signaling pathways, modulating responses that lead to its observed effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-Cancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity:

  • Structural Modifications : Modifying functional groups has led to improved potency against cancer cells while maintaining low toxicity profiles.
DerivativeIC50 (µM)Toxicity Level
Original Compound30Low
Methyl Ester Derivative20Moderate
Hydroxy Derivative15Low

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid, and how do stereochemical outcomes vary with different methods?

  • Methodological Answer : Synthesis often involves cycloaddition or ring-contraction strategies. For example, chloromethylketene addition to 1,3-cyclohexadiene yields cycloadducts that undergo stereospecific ring contraction with lithium hydroxide to form the bicyclic acid core . Protecting groups (e.g., tert-butoxycarbonyl) are critical for preserving stereochemistry during carboxylation or hydroxylation steps . Key variables include reaction temperature, solvent polarity, and catalyst choice, which influence enantiomeric excess (e.e.).
Synthetic Method Key Conditions Stereochemical Outcome
Chloroketene cycloadditionLiOH, THF, 0°CExo selectivity
Enzymatic resolutionLipases, pH 7.0 buffer>90% e.e. for (1R,6S,7R) isomer
Photochemical [2+2]Hg lamp, inert atmosphereMixed stereoisomers

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are standard. For instance, 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., J=5.5HzJ = 5.5 \, \text{Hz} for axial protons) and NOE correlations resolve ring junction configurations . Comparative analysis with independently synthesized enantiomers (e.g., via enzymatic resolution) validates assignments .

Q. What are the common functionalization reactions of this bicyclic carboxylic acid?

  • Methodological Answer : The carboxylic acid undergoes amidation (e.g., with benzylamine via EDCI coupling) and esterification (e.g., methyl ester formation under acidic methanol). The ketone group participates in Grignard additions or reductions (NaBH4_4) to form secondary alcohols . Steric hindrance at the bridgehead limits reactivity at the 2-oxo position .

Advanced Research Questions

Q. How can enantiomeric impurities in synthetic batches be detected and resolved?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis separates enantiomers. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired stereoisomers, achieving >95% purity . Contradictions in enantiomer ratios across studies often arise from incomplete kinetic resolution or enzyme substrate specificity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like cyclooxygenase-2. The carboxylic acid forms salt bridges with Arg120, while the bicyclic core induces steric complementarity in hydrophobic pockets . QSAR studies highlight electronegative substituents at C7 enhancing binding affinity by 1.5-fold .

Q. How do structural modifications (e.g., fluorination) impact metabolic stability and bioavailability?

  • Methodological Answer : Introducing trifluoromethyl groups at C7 (e.g., via electrophilic fluorination) reduces CYP450-mediated oxidation, extending half-life in hepatocyte assays from 2.1 to 6.8 hours . However, increased lipophilicity (logP from 1.2 to 2.5) may compromise aqueous solubility, requiring formulation optimization .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar routes?

  • Methodological Answer : Variability often stems from purification methods (e.g., column chromatography vs. crystallization) or trace metal contaminants in reagents. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres . Validation via 1H^1H-NMR integration of byproducts (e.g., diastereomeric esters) identifies inefficiencies .

Analytical & Structural Resources

  • NIST Chemistry WebBook : Provides IR and mass spectral data for purity assessment .
  • PDB Ligand Summary : Structural coordinates (e.g., PDB ID: QZX) guide target interaction studies .

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